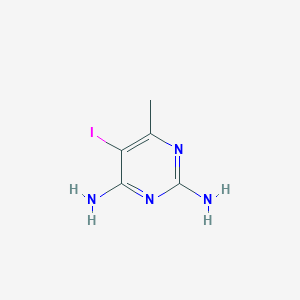

5-Iodo-6-methylpyrimidine-2,4-diamine

Overview

Description

5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7IN4 and a molecular weight of 250.04 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methylpyrimidine-2,4-diamine typically involves the iodination of 6-methylpyrimidine-2,4-diamine. One common method includes the reaction of 6-methylpyrimidine-2,4-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.

Oxidation Products: Oxidation can yield corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduction typically results in the removal of the iodine atom, forming 6-methylpyrimidine-2,4-diamine.

Scientific Research Applications

5-Iodo-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

6-Methylpyrimidine-2,4-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

5-Bromo-6-methylpyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

5-Chloro-6-methylpyrimidine-2,4-diamine:

Uniqueness

5-Iodo-6-methylpyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound in both research and industrial applications .

Biological Activity

5-Iodo-6-methylpyrimidine-2,4-diamine is a heterocyclic compound classified under the diaminopyrimidine derivatives, notable for its significant biological activity. Its structure features an iodine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, along with amino groups at the 2 and 4 positions. This unique arrangement contributes to its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in both bacteria and humans, leading to potential therapeutic applications against bacterial infections.

The primary mechanism of action for this compound involves its competitive inhibition of DHFR. By mimicking folate, it disrupts nucleic acid synthesis, which is essential for bacterial growth and proliferation. This inhibition has been shown to be effective against pathogens such as Bacillus anthracis and Staphylococcus aureus .

Inhibition Studies

Research indicates that this compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Bacillus anthracis range from 0.125 to 8 µg/mL . These values highlight its potential as a potent antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in substitution patterns at the pyrimidine core significantly affect binding affinity and inhibition potency. The presence of hydrophobic substitutions at C6 has been shown to enhance interactions with key protein residues in DHFR, facilitating greater inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Diamino-5-fluoropyrimidine | Fluorine substitution at the 5-position | Enhanced antibacterial activity against specific strains |

| Trimethoprim | Three substituents on the pyrimidine ring | Broad-spectrum antibiotic effects |

| 5-Bromo-6-methylpyrimidine-2,4-diamine | Bromine instead of iodine | Different reactivity profiles in coupling reactions |

| N4-butyl-5-iodo-6-methylpyrimidine | Butyl group at N4 position | Specific agonistic activity on Toll-like receptors |

Antibacterial Activity

In a study evaluating various diaminopyrimidine derivatives, this compound was found to have comparable efficacy against resistant strains of bacteria . The structural analysis revealed that modifications at the C6 position led to significant changes in the compound's interaction with DHFR, thereby affecting its antibacterial potency.

TLR Agonistic Activity

Recent research identified N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a selective agonist for Toll-like receptor 8 (TLR8). This finding suggests that derivatives of this compound could play a role in immune modulation . The study highlights the importance of specific substitutions in enhancing biological activity beyond antibacterial effects.

Properties

IUPAC Name |

5-iodo-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUTWHHZQHROTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578906 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189810-94-4 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Iodo-6-methylpyrimidine-2,4-diamine interact with TLR8 and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of this compound to TLR8 hasn't been fully elucidated in the provided research [], the study demonstrates that this compound acts as a pure TLR8 agonist. [] This implies that it directly binds to TLR8, likely at the ligand-binding domain, similar to other known TLR8 agonists.

Q2: What insights does the structure-activity relationship (SAR) study provide about this compound and its interaction with TLR8?

A2: The research emphasizes the importance of specific structural features in this compound for its TLR8 agonistic activity. [] Here's a breakdown:

- N(4)-butyl substituent: This structural element was found to be optimal for TLR8 activation. Replacing it led to decreased potency, suggesting its crucial role in binding or interaction with the receptor. []

- 5-Iodo group: While essential for activity, substituting the iodine with other halogens (chloro, bromo, fluoro) resulted in reduced potency, indicating a specific interaction mediated by iodine. []

- Introduction of bulk: Adding aromatic groups to the molecule negatively impacted potency, implying steric hindrance within the binding pocket of TLR8. []

- 5-alkylamino derivatives: Exploring this modification, particularly 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, resulted in significantly enhanced potency, highlighting potential areas for further optimization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.